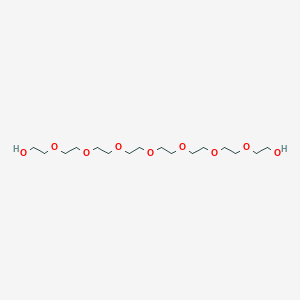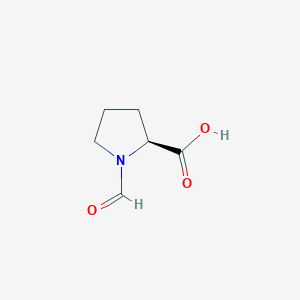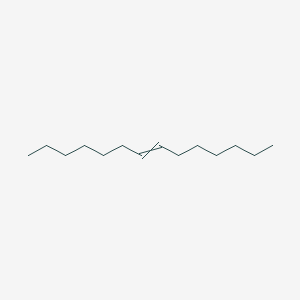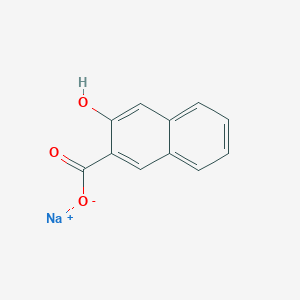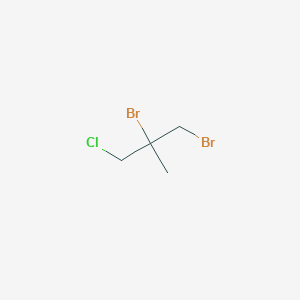
1,2-Dibromo-3-chloro-2-methylpropane
Vue d'ensemble
Description
1,2-Dibromo-3-chloro-2-methylpropane is an organobromine compound with the molecular formula C(_4)H(_7)Br(_2)Cl. It is a halogenated hydrocarbon, characterized by the presence of bromine and chlorine atoms attached to a propane backbone. This compound is of interest in various fields due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dibromo-3-chloro-2-methylpropane can be synthesized through the halogenation of 2-methylpropene. The process involves the addition of bromine and chlorine to the double bond of 2-methylpropene under controlled conditions. The reaction typically proceeds as follows:
Halogenation Reaction:
Industrial Production Methods
In industrial settings, the production of this compound involves similar halogenation reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dibromo-3-chloro-2-methylpropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as hydroxide ions (OH(^-)), alkoxide ions (RO(^-)), or amines (NH(_2)R).
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common compared to substitution and elimination.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Elimination Reactions: Conducted using strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol.
Major Products
Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Elimination: The major product is usually an alkene, such as 2-methylpropene.
Applications De Recherche Scientifique
1,2-Dibromo-3-chloro-2-methylpropane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex halogenated compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in the development of pharmaceuticals, especially those requiring halogenated intermediates.
Industry: Utilized in the production of flame retardants, pesticides, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1,2-dibromo-3-chloro-2-methylpropane exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the compound acts as an electrophile, with the halogen atoms being replaced by nucleophiles. In biological systems, the compound may interact with proteins or nucleic acids, potentially disrupting normal cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dibromo-3-chloropropane: Similar structure but lacks the methyl group, leading to different reactivity and applications.
1,2-Dichloro-3-bromo-2-methylpropane: Another halogenated derivative with different halogen substitution patterns.
2-Bromo-2-chloro-1,1,1-trifluoroethane: A compound with both bromine and chlorine atoms but on a different carbon backbone.
Uniqueness
1,2-Dibromo-3-chloro-2-methylpropane is unique due to the presence of both bromine and chlorine atoms on a methyl-substituted propane backbone. This specific arrangement of halogens and the methyl group imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.
Propriétés
IUPAC Name |
1,2-dibromo-3-chloro-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br2Cl/c1-4(6,2-5)3-7/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDUMUDRFCRZGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)(CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40909164 | |
| Record name | 1,2-Dibromo-3-chloro-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40909164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10474-14-3 | |
| Record name | 1,2-Dibromo-3-chloro-2-methylpropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010474143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dibromo-3-chloro-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40909164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYL-1,2-DIBROMO-3-CHLOROPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/830MJ4R66N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Has the genetic toxicity of 1,2-Dibromo-3-chloro-2-methylpropane been investigated?
A2: While the provided abstracts do not contain information on the genetic toxicity of this compound, a study mentioned in the references investigates the genetic toxicity of this compound along with related compounds 1,2-dibromo-3-chloropropane and 1,2,3-tribromo-2-methylpropane []. Accessing the full text of this study would be necessary to delve into the specific findings related to this compound's potential genotoxicity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


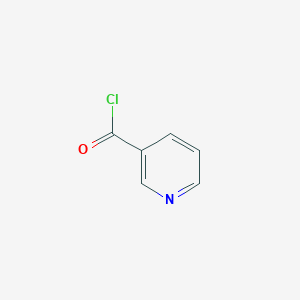
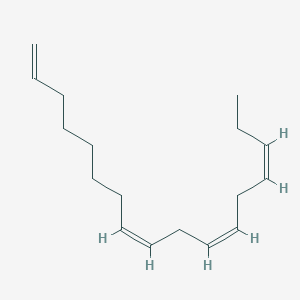
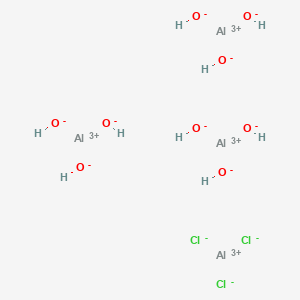
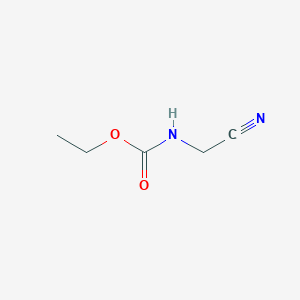
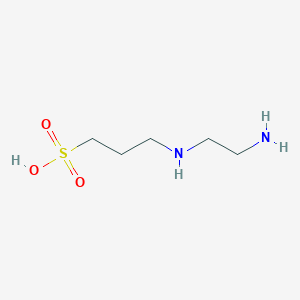
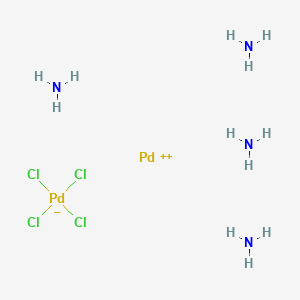
![Naphtho[2,3-d]thiazole-2(3H)-thione](/img/structure/B78341.png)

